molecular formula C16H13BrN4 B2912438 (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine CAS No. 275358-95-7

(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine

Cat. No. B2912438
CAS RN: 275358-95-7
M. Wt: 341.212
InChI Key: FUSKBDBJBAYRBC-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine, also known as 1E-4-4-bromophenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine or 4-bromo-N1-phenylmethylidene-1H-imidazole-1,2-diamine, is a chemical compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 326.3 g/mol and a melting point of 155-157 °C. Its chemical formula is C14H12BrN3.

Scientific Research Applications

(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine is used in a variety of scientific research applications. It has been used in the synthesis of imidazole-containing heterocyclic compounds, which are used as potential anticancer agents. It has also been used as a ligand in the synthesis of palladium complexes, which are used as catalysts in organic synthesis. Additionally, this compound has been used in the synthesis of polymers, which can be used for a variety of applications such as drug delivery systems, optical materials, and sensors.

Mechanism of Action

The mechanism of action of (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine is not well understood. However, it is believed that this compound can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. By inhibiting these enzymes, it can reduce inflammation and pain. Additionally, it is believed that this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine are not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which can reduce inflammation and pain. Additionally, this compound has been shown to have antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been used in a variety of scientific research applications, such as the synthesis of imidazole-containing heterocyclic compounds and palladium complexes.
The limitations of using (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine for laboratory experiments include its potential toxicity. Additionally, the mechanism of action of this compound is not well understood, and its biochemical and physiological effects are not well known.

Future Directions

The future directions for research on (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine include further exploring its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research could be done to explore its potential applications in drug delivery systems, optical materials, and sensors. Additionally, further research could be done to explore its potential uses in other areas, such as agriculture and biotechnology. Finally, further research could be done to explore its potential uses as an anticancer agent.

Synthesis Methods

The synthesis of (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine can be achieved through several methods. One method is the reaction of 4-bromo-N-phenylbenzamide with phenyl isocyanate in the presence of an acid catalyst such as sulfuric acid. Another method is the reaction of 4-bromo-N-phenylbenzamide with phenyl isocyanate in the presence of an alkaline catalyst such as potassium carbonate.

properties

IUPAC Name

1-[(E)-benzylideneamino]-4-(4-bromophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c17-14-8-6-13(7-9-14)15-11-21(16(18)20-15)19-10-12-4-2-1-3-5-12/h1-11H,(H2,18,20)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSKBDBJBAYRBC-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine

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